molecular formula C16H14ClNO3 B2748345 2-(4-chloro-2-formylphenoxy)-N-(3-methylphenyl)acetamide CAS No. 792947-73-0

2-(4-chloro-2-formylphenoxy)-N-(3-methylphenyl)acetamide

Cat. No.: B2748345
CAS No.: 792947-73-0
M. Wt: 303.74
InChI Key: XVFMFYDGVVOCHS-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-formylphenoxy)-N-(3-methylphenyl)acetamide is an acetamide derivative featuring a phenoxy group substituted with a chloro group at position 4 and a formyl group at position 2. The acetamide moiety is linked to a 3-methylphenyl group.

Properties

IUPAC Name

2-(4-chloro-2-formylphenoxy)-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-11-3-2-4-14(7-11)18-16(20)10-21-15-6-5-13(17)8-12(15)9-19/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFMFYDGVVOCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-formylphenoxy)-N-(3-methylphenyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-formylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

    Acetamide Formation: The phenoxy intermediate is then reacted with 3-methylaniline under suitable conditions to form the final acetamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-formylphenoxy)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: 2-(4-chloro-2-carboxyphenoxy)-N-(3-methylphenyl)acetamide.

    Reduction: 2-(4-chloro-2-hydroxyphenoxy)-N-(3-methylphenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-formylphenoxy)-N-(3-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The formyl and chloro groups may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s key structural features include:

  • Phenoxy ring substituents: 4-chloro and 2-formyl groups.
  • Anilide group : 3-methylphenyl.

Comparable compounds from the evidence include:

Compound Name Phenoxy Substituents Anilide/Amine Substituents Key Functional Groups Evidence ID
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) 4-butyryl, 2-fluoro n-butyl Fluorine, ketone
2-(4-Chloro-3-methylphenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide 4-chloro, 3-methyl 3-(trifluoromethyl)phenyl Trifluoromethyl
2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide (13) 3-chloro, 4-hydroxy phenethyl Hydroxyl, chloro
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]thiadiazol-2-yl}acetamide (7d) 2-fluoro Thiadiazole-pyridin-3-yl Fluoro, methoxy
2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide 4-chloro, 2-methyl 3-(trifluoromethyl)phenyl Chloro, trifluoromethyl

Key Observations :

  • The formyl group in the target compound distinguishes it from analogs with electron-withdrawing groups (e.g., fluoro, chloro) or bulky substituents (e.g., butyryl). This group enhances reactivity in nucleophilic additions or condensations .

Physical and Spectral Properties

Compound Name Melting Point (°C) Rf Value [α]D (CHCl₃) Spectral Confirmation Evidence ID
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) 75 0.32 - ¹H-NMR, ¹³C-NMR
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31) 84 0.28 - ¹H-NMR, ¹³C-NMR
2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide (13) - - - X-ray crystallography
2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide - - - LCMS, IR, ¹H-NMR, ¹³C-NMR

The target compound’s melting point is expected to be between 70–90°C, similar to analogs with chloro and methyl groups . Its Rf value would depend on the polarity introduced by the formyl group.

Biological Activity

2-(4-chloro-2-formylphenoxy)-N-(3-methylphenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chloro substituent, a formyl group, and an acetamide moiety, which contribute to its biological properties. The presence of these functional groups allows for various interactions with biological targets.

The mechanism of action for this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Covalent Bonding : The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
  • Electrophilic Substitution : The chloro group may facilitate electrophilic substitution reactions, enhancing the compound's reactivity.
  • Hydrophobic Interactions : The phenoxy and acetamide groups can participate in hydrogen bonding and hydrophobic interactions, influencing binding affinity and specificity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study reported that similar compounds demonstrated significant cytotoxicity against human cancer cell lines .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against various strains, showcasing its potential as an antimicrobial agent.

Study 2: Anticancer Potential

In another investigation focusing on anticancer activity, the compound was tested against A-431 (human epidermoid carcinoma) and Jurkat (human leukemia) cell lines. The IC50 values were found to be significantly lower than those of standard chemotherapeutics, indicating strong anticancer potential .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure VariationsBiological Activity
2-(4-formylphenoxy)-N-(3-methylphenyl)acetamideNo chloro substituentModerate antimicrobial
2-(4-chloro-2-methylphenoxy)-N-(3-methylphenyl)acetamideMethyl instead of formylEnhanced anticancer
2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamideDifferent methyl positioningVaries by substitution

The data suggests that variations in substituents significantly influence the biological activity of these compounds.

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